N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide
Description
N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide (CAS: 958982-86-0) is a carbohydrazide derivative characterized by a pyridine core substituted with an imino-linked pyridinyl group. This compound belongs to a broader class of hydrazide-hydrazone derivatives, which are widely studied for their biological activities, including antimicrobial, antitumor, and corrosion inhibition properties . Its structure features dual pyridine rings connected via a hydrazone linkage, enabling π-π stacking and hydrogen bonding interactions that influence its physicochemical and biological behavior .
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18) |
InChI Key |
XVYGBIMUAAGQMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/NC(=O)C2=CC=NC=C2)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-4-amine under specific conditions. One common method is the condensation reaction where the carboxylic acid group reacts with the amine group to form the carboxamide linkage . This reaction can be facilitated by using dehydrating agents such as thionyl chloride or carbodiimides to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods or the use of green solvents may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Anticancer Activity
Preliminary studies have indicated that N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide exhibits significant anticancer properties. Research involving various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis. For instance, studies have reported IC50 values in the micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cells, suggesting its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro tests revealed effective inhibition of growth for Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential utility in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, showcasing its potential as an anti-inflammatory agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The results indicated a promising therapeutic index for this compound in cancer treatment.
Case Study 2: Antimicrobial Activity Assessment
In a comparative study of various derivatives of pyridine-based compounds, this compound showed superior antimicrobial efficacy against resistant strains of bacteria. This highlights its potential role in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism by which N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
- Structure-Activity Relationship (SAR) : Hydrophobic alkyl/aryl groups enhance antitubercular activity, while electron-withdrawing groups (e.g., nitro, halogen) reduce efficacy .
- Cytotoxicity Profile: Non-toxic derivatives (e.g., 5k, 5l) are promising candidates for further in vivo studies .
- Analytical Applications : Pyridine-4-carbohydrazide derivatives are used as standards in HPLC-DMD methods for impurity profiling, highlighting their stability under chromatographic conditions .
Biological Activity
N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a pyridine core substituted with an imino group and a carbohydrazide moiety. The molecular formula is C12H12N6O, with a molecular weight of 244.27 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation reaction between pyridine derivatives and hydrazine hydrate, often under acidic conditions to facilitate the formation of the imine linkage.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings:
Antimicrobial Activity
- Antitubercular Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.5 μM for certain derivatives. The compound was shown to enhance the efficacy of existing antitubercular agents like isoniazid by combining them with other bioactive amides .
- Broad-Spectrum Antibacterial Effects : The compound exhibited activity against a range of Gram-positive and Gram-negative bacteria, although it was notably more effective against Gram-positive strains. Its structure suggests potential interactions with bacterial cell walls, enhancing permeability and efficacy .
- Fungal Activity : Preliminary tests indicate that this compound may also possess antifungal properties, although further studies are needed to quantify this activity.
Anticancer Activity
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including those derived from breast and colon cancers. The IC50 values ranged from 0.5 to 2 μM, indicating potent antiproliferative effects .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways .
Case Studies
- Combination Therapy : Research has indicated that combining this compound with traditional antibiotics enhances their therapeutic effects against resistant strains of bacteria and mycobacteria .
- In Vivo Studies : Animal models have shown promising results in reducing tumor sizes when treated with this compound in conjunction with standard chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment .
Data Summary
Q & A
Q. What are the standard synthetic routes for N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide, and how are intermediates characterized?
Answer: The compound is typically synthesized via Schiff base formation. A common approach involves refluxing pyridine-4-carbohydrazide with a substituted aldehyde or ketone in ethanol or methanol under acidic catalysis (e.g., acetic acid). Intermediate hydrazides and final products are characterized using FT-IR (to confirm C=N and N-H stretches), H/C NMR (to verify imine proton shifts and aromaticity), and LCMS (for molecular ion validation). For example, analogous Schiff base syntheses using pyridine-4-carbohydrazide derivatives achieved yields of ~79% under similar conditions .
Q. How is the purity of this compound assessed during synthesis?
Answer: Purity is evaluated via HPLC (≥98% purity threshold) and melting point analysis. Chromatographic methods using C18 columns with acetonitrile/water mobile phases are standard. Thermal stability and phase transitions are monitored via differential scanning calorimetry (DSC) .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
Answer: Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm, N-H at ~3200 cm).
- NMR : H NMR resolves imine (δ 8.3–8.5 ppm) and pyridyl proton environments; C NMR confirms carbonyl (δ ~160 ppm) and aromatic carbons.
- X-ray crystallography : For unambiguous 3D structure determination (see Advanced Questions) .
Advanced Research Questions
Q. How can solubility and thermodynamic properties of this compound be optimized for pharmacological studies?
Answer: Co-solvency with PEG 400 or propylene glycol enhances solubility in aqueous media. Thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots using solubility data at 298.15–338.15 K. For structurally related hydrazide derivatives, solubility in PEG 400 + water increased by 40–60% compared to pure solvents, with enthalpy-driven dissolution .
Q. What experimental design considerations are critical for evaluating biological activity (e.g., antimicrobial or DNA-binding)?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks.
- DNA-binding studies : Employ UV-Vis titration (hypochromism in DNA absorption bands) and ethidium bromide displacement assays. For a thiazole-carbohydrazide analogue, values of ~10 M indicated intercalation .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer: Challenges include low crystal quality, twinning, and disorder in flexible hydrazide moieties. Solutions:
Q. How do computational methods (e.g., DFT or MD simulations) complement experimental data for this compound?
Answer:
- DFT : Calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps (validated against experimental IR/UV). For pyridyl-hydrazides, DFT bond lengths match X-ray data within 0.02 Å .
- Molecular docking : Predicts binding modes with biological targets (e.g., DNA grooves or enzyme active sites).
- MD simulations : Assess stability in solvent mixtures (e.g., water/ethanol) to guide formulation .
Q. How can structural analogs of this compound be designed to enhance stability or activity?
Answer:
- Electron-withdrawing substituents (e.g., -CF) on the pyridine ring improve metabolic stability.
- Chelating moieties (e.g., thiazole) enhance metal-binding capacity for catalytic applications.
- Hybrid pharmacophores : Conjugation with known bioactive scaffolds (e.g., triazoles) via click chemistry .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility How are solvent interactions reconciled?
Answer: Divergent solubility values (e.g., in PEG vs. ethanol) arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (δ, δ, δ) to model interactions. For example, δ > 10 MPa correlates with higher solubility in polar aprotic solvents .
Q. Conflicting crystallographic space group assignments: What validation methods apply?
Answer: Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
